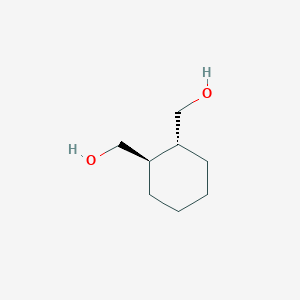

(1R,2R)-1,2-Cyclohexanedimethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDODWINGEHBYRT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101285244 | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25712-33-8, 65376-05-8 | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25712-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101285244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Cyclohexanedimethanol, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-1,2-Cyclohexanedimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1R,2R)-1,2-Cyclohexanedimethanol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of (1R,2R)-1,2-Cyclohexanedimethanol, a versatile chiral diol. This compound, with CAS number 65376-05-8, serves as a crucial building block in asymmetric synthesis, particularly in the development of pharmaceuticals and advanced materials. Its rigid cyclohexane backbone and defined stereochemistry make it an invaluable component for creating complex molecular architectures with high stereoselectivity.[1][2]

Core Physical Properties

This compound is typically a white to off-white crystalline powder or solid at room temperature.[1][3][4][5] Its two primary alcohol functionalities allow for a wide range of chemical transformations, making it a key intermediate in various synthetic pathways.

Quantitative Physical Data

The physical properties of this compound have been reported by various sources. The following table summarizes the available quantitative data. It is important to note the variations in reported values, which may be attributed to different measurement conditions and sample purities.

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Formula | C₈H₁₆O₂ | [1][3][4] | |

| Molecular Weight | 144.21 g/mol | [1][3][6] | |

| Melting Point | 63 - 67 °C | [1][7][8] | |

| 65 °C | [3] | ||

| Boiling Point | 270 °C | At 760 mmHg | [4][7][8] |

| 113 °C | At 0.2 mmHg | [1][3] | |

| Density | 1.004 g/cm³ | [7][8] | |

| 1.0 g/cm³ | [4] | ||

| Optical Rotation | [α]²⁰/D = +16° to +20° | c=1 in toluene | [1] |

| Flash Point | 129 °C | [4][7][8] | |

| Solubility | Soluble in water and most organic solvents.[6] Slightly soluble in Chloroform and Methanol.[7] | [6][7] | |

| pKa | 14.75 ± 0.10 | Predicted | [5][7] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for characterizing solid organic compounds are applicable. The following are generalized protocols based on common laboratory practices for determining the key physical parameters of diols.

General Workflow for Physical Property Determination

Caption: A generalized workflow for the determination of key physical properties of a chemical compound.

Melting Point Determination (Capillary Method)

-

Apparatus: Melting point apparatus, capillary tubes.

-

Procedure:

-

A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point range.

-

Boiling Point Determination (Under Reduced Pressure)

Given the high boiling point at atmospheric pressure, distillation under reduced pressure is the preferred method to avoid decomposition.

-

Apparatus: Distillation apparatus with a vacuum pump, manometer, and a heating mantle.

-

Procedure:

-

A sample of the diol is placed in the distillation flask.

-

The apparatus is assembled and the system is evacuated to the desired pressure (e.g., 0.2 mmHg).

-

The sample is heated gradually until it begins to boil.

-

The temperature at which the liquid and vapor are in equilibrium, as indicated by a stable temperature reading on the thermometer and the condensation of vapor, is recorded as the boiling point at that specific pressure.

-

Density Measurement

-

Apparatus: Pycnometer or an electronic density meter.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the molten diol (if necessary) or a solution of known concentration, and weighed again.

-

The pycnometer is then emptied, cleaned, filled with a reference liquid of known density (e.g., distilled water), and weighed.

-

The density of the sample is calculated from these weights and the known density of the reference liquid.

-

Optical Rotation Measurement

-

Apparatus: Polarimeter.

-

Procedure:

-

A solution of this compound is prepared at a known concentration (e.g., 1 g/100 mL) in a specified solvent (e.g., toluene).

-

The polarimeter tube is filled with the solution, ensuring no air bubbles are present.

-

The tube is placed in the polarimeter, and the angle of rotation of plane-polarized light (at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20 °C).

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

-

Synthetic Pathway Overview

This compound is a valuable chiral intermediate. For instance, it can be used in the synthesis of Lurasidone hydrochloride, an atypical antipsychotic.[4] A general synthetic approach to obtain this diol involves the stereoselective reduction of the corresponding dicarboxylic acid or its derivative.

Caption: A simplified diagram illustrating a general synthetic route to this compound.

Applications in Research and Development

The unique stereochemistry and bifunctionality of this compound make it a valuable building block in several areas:

-

Pharmaceutical Synthesis: It serves as a chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs), where precise stereochemical control is essential for therapeutic efficacy and safety.[1]

-

Polymer Chemistry: This diol is utilized in the production of specialty polymers, such as polyesters and polyurethanes. Its inclusion in the polymer backbone can enhance properties like flexibility, durability, and thermal stability.[1]

-

Asymmetric Catalysis: Derivatives of this compound can be employed as chiral ligands in metal-catalyzed asymmetric reactions, facilitating the synthesis of enantiomerically pure compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 65376-05-8 | Benchchem [benchchem.com]

- 3. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. This compound CAS 65376-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. guidechem.com [guidechem.com]

- 6. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]

- 7. This compound CAS#: 65376-05-8 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol: Chemical Structure, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol that has garnered significant attention in the fields of organic synthesis and pharmaceutical development. Its rigid cyclohexane backbone and defined stereochemistry make it a valuable chiral building block for the synthesis of complex molecules, most notably the atypical antipsychotic drug, Lurasidone. This technical guide provides a comprehensive overview of its chemical structure, stereochemical properties, synthesis, analytical methods, and key applications.

Chemical Structure and Stereochemistry

This compound, also known as (1R,2R)-1,2-bis(hydroxymethyl)cyclohexane, possesses a cyclohexane ring with two hydroxymethyl groups attached to adjacent carbon atoms.[1] The stereochemical descriptors "(1R,2R)" define the absolute configuration of the two stereocenters at positions 1 and 2 of the cyclohexane ring. This specific arrangement results in a trans-configuration of the two hydroxymethyl groups, a key feature that influences its utility in stereoselective synthesis.[2]

The C₂-symmetric and rigid framework of this compound provides a well-defined three-dimensional structure that is instrumental in controlling the stereochemical outcome of chemical reactions.[2] This chirality is crucial in the synthesis of pharmaceuticals where the biological activity is often dependent on a specific enantiomer.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 65376-05-8 | [1] |

| Molecular Formula | C₈H₁₆O₂ | [1][3][4] |

| Molecular Weight | 144.21 g/mol | [1][3][4] |

| Appearance | White or off-white crystalline powder | [1][3] |

| Melting Point | 63 - 67 °C | [1][5] |

| Boiling Point | 113 °C at 0.2 mmHg; 270 °C at 760 mmHg | [1][5] |

| Optical Rotation | [α]²⁰_D = +16 to +20° (c=1 in toluene) | [1] |

| Purity | ≥ 98% (GC) | [1][3] |

| Solubility | Soluble in water and most organic solvents | [6] |

| Storage | 2 - 8 °C, sealed in a dry environment | [1][4] |

Synthesis of this compound

The enantiomerically pure this compound is commonly synthesized from (1R,2R)-(-)-1,2-cyclohexanedicarboxylic acid through reduction.[2][7]

Experimental Protocol: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid

Materials:

-

(1R,2R)-1,2-cyclohexanedicarboxylic acid

-

Sodium borohydride

-

Iodine

-

Tetrahydrofuran (THF)

-

Methanol

-

Anhydrous sodium sulfate

Procedure:

-

A mixture of (1R,2R)-1,2-cyclohexanedicarboxylic acid (1.41 mol), sodium borohydride (4.2 mol), and iodine (0.7 mol) is added to tetrahydrofuran (1000 mL).[7]

-

The mixture is stirred and refluxed for 5 hours.[7]

-

After the reaction is complete, the mixture is cooled to 0 °C.[7]

-

Methanol (500 mL) is slowly added dropwise to the reaction mixture.[7]

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[7]

-

The filtrate is concentrated under reduced pressure and dried to yield the white solid product, this compound.[7]

The following diagram illustrates the workflow for the synthesis of this compound.

Analytical Methods: Enantiomeric Purity Determination by HPLC

The optical purity of this compound is critical for its application in pharmaceutical synthesis and is a key quality control parameter.[8] Since the diol itself lacks a strong UV chromophore, a derivatization step is necessary to enhance its detectability for HPLC analysis.[8] A common method involves derivatization with benzoyl chloride.[8]

Experimental Protocol: Derivatization and HPLC Analysis

Derivatization:

-

Dissolve this compound (0.0035 mol), triethylamine (1.05 g), and 4-dimethylaminopyridine (0.04 g) in dichloromethane (15 mL).[8]

-

Stir the mixture at 10 °C.[8]

-

Slowly add benzoyl chloride (0.0076 mol) dropwise.[8]

-

Allow the reaction to warm to room temperature and stir for 4 hours.[8]

-

Monitor the reaction by TLC.[8]

-

Upon completion, wash the reaction mixture with acid and base, then dry and concentrate to obtain the benzoyl derivative.[8]

HPLC Conditions:

-

Column: Chiralpak IC chiral column (0.46 cm × 25 cm, 5 μm particle size)[8]

-

Detection: UV at 210 nm[8]

-

Analysis: The enantiomeric excess is determined by normal phase HPLC-UV.[8]

The following diagram outlines the workflow for the HPLC analysis of enantiomeric purity.

Applications in Drug Development and Polymer Science

Pharmaceutical Intermediate: Synthesis of Lurasidone

This compound is a crucial intermediate in the synthesis of Lurasidone, an atypical antipsychotic medication.[8][9] The defined stereochemistry of the diol is transferred to the final drug molecule, which is essential for its therapeutic activity. The synthesis of Lurasidone from this compound typically involves the conversion of the diol to a disulfonate derivative, followed by reaction with other key intermediates.[10]

The logical relationship in the synthesis of Lurasidone starting from this compound is depicted below.

Monomer for Polymer Production

This compound also serves as a monomer in the synthesis of polyesters and polyurethanes.[1] The incorporation of its rigid and chiral cyclohexane ring into the polymer backbone can enhance properties such as flexibility, durability, and adhesion.[1] This makes it a valuable component in the formulation of coatings, adhesives, and other advanced materials.[1][11]

Conclusion

This compound is a versatile and highly valuable chiral building block in modern organic synthesis. Its well-defined stereochemistry and rigid structure are pivotal in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry for the production of Lurasidone. The detailed experimental protocols for its synthesis and analysis, as outlined in this guide, provide a foundation for its effective utilization in research and development. Its growing applications in polymer science further underscore its importance as a key chemical intermediate.

References

- 1. CN103724238A - Preparation method of (1R, 2R)-1, 2-cyclohexanedimethanol diaryl sulphonate - Google Patents [patents.google.com]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. WO2015056205A1 - Process for the industrial synthesis of lurasidone - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. AN IMPROVED PROCESS FOR THE PREPARATION OF LURASIDONE HYDROCHLORIDE - Patent 3207041 [data.epo.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol

CAS Number: 65376-05-8

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol that serves as a versatile and valuable building block in modern organic synthesis. Its rigid C₂-symmetric cyclohexane framework and bifunctional nature make it an important intermediate in the production of a wide range of chemical entities, from polymers and specialty materials to complex pharmaceutical agents.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, key applications, and safety information for this compound, CAS number 65376-05-8. Detailed experimental protocols for its synthesis and a representative derivatization reaction are presented, along with visualizations to illustrate its role in synthetic workflows.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder with a mild odor.[1][4] It is soluble in water and most organic solvents.[4] Its chirality, stemming from the two stereogenic centers on the cyclohexane ring, is a key feature that dictates its applications in asymmetric synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 65376-05-8 | [1][5][6] |

| Molecular Formula | C₈H₁₆O₂ | [1][6] |

| Molecular Weight | 144.21 g/mol | [1][4][6] |

| Appearance | White to off-white crystalline powder/solid | [1][4][5] |

| Melting Point | 63 - 67 °C | [1] |

| Boiling Point | 113 °C at 0.2 mmHg | [1] |

| Density | ~1.0 g/cm³ | [7] |

| Optical Rotation | [α]²⁰_D = +16° to +20° (c=1 in toluene) | [1][5] |

| Purity | ≥97-99% | [1][4][6] |

| Solubility | Soluble in water and most organic solvents | [4] |

Table 2: Spectroscopic and Computational Data

| Parameter | Value | Source(s) |

| SMILES | OC[C@H]1--INVALID-LINK--CO | [6] |

| InChI | InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1 | |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [6] |

| LogP | 0.7774 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 2 | [6] |

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the reduction of its corresponding dicarboxylic acid, (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid.[2] This transformation can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Synthesis of this compound via LAH Reduction

This protocol is a representative procedure adapted from general methods for the reduction of carboxylic acids using lithium aluminum hydride.

Reaction Scheme:

Materials:

-

(1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Hexanes

Procedure:

-

Setup: A three-necked round-bottom flask is oven-dried and equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.

-

LAH Suspension: The flask is charged with a suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous THF. The suspension is cooled to 0 °C using an ice bath.

-

Addition of Diacid: (1R,2R)-(-)-1,2-Cyclohexanedicarboxylic acid (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is cooled back to 0 °C. Excess LAH is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the sequential and careful addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.

-

Work-up: The resulting suspension is stirred at room temperature for 30 minutes, after which anhydrous MgSO₄ is added. The mixture is stirred for another 15 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional THF.

-

Isolation: The combined organic filtrates are concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization to yield pure this compound.

Derivatization: Synthesis of this compound Dimesylate

This protocol illustrates a typical reaction of this compound, showcasing the reactivity of its hydroxyl groups. This procedure is based on methods described in the patent literature for the synthesis of disulfonate esters, which are important intermediates for pharmaceuticals like Lurasidone.

Materials:

-

This compound

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Acetonitrile (ACN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Setup: To a stirred solution of this compound (100.0 g) and triethylamine (77.2 g) in acetonitrile (1500 mL), the mixture is cooled in an ice bath.

-

Addition of MsCl: Methanesulfonyl chloride (158.8 g) is added dropwise to the cooled solution.

-

Reaction: The reaction is allowed to proceed at room temperature for approximately 6 hours, with completion monitored by TLC.

-

Work-up: The reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

-

Isolation: The organic layer is dried over a suitable drying agent, filtered, and the solvent is removed by distillation under reduced pressure to yield the target product, (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane, as a white solid.[1]

Applications in Research and Development

The unique stereochemistry and bifunctionality of this compound make it a valuable precursor in several areas of chemical science.

-

Pharmaceutical Synthesis: It is a key chiral intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). A notable example is its use in the preparation of Lurasidone, an atypical antipsychotic medication.[7][8][9] The defined stereochemistry of the diol is crucial for the final drug's efficacy and safety profile.

-

Asymmetric Catalysis: The diol serves as a starting material for the synthesis of a variety of chiral ligands. These ligands, when complexed with transition metals, can form highly effective and selective asymmetric catalysts for a range of chemical transformations, including hydrogenations, epoxidations, and carbon-carbon bond-forming reactions.[2]

-

Polymer Chemistry: This compound is utilized as a monomer in the production of specialty polymers, such as polyesters and polyurethanes.[1] Its incorporation can enhance properties like flexibility, durability, and thermal stability in materials used for coatings and adhesives.[1]

-

Material Science: It is also explored in the synthesis of UV curing materials and as a raw material for electronic chemicals, where its structural rigidity and purity are advantageous.[3]

-

General Organic Synthesis: The two primary hydroxyl groups can be readily modified, allowing for the introduction of various functionalities. This makes it an excellent and versatile building block for the construction of complex molecular architectures.[1]

Visualizing Synthetic Utility

Since this compound is a synthetic intermediate rather than a bioactive molecule that interacts with signaling pathways, a more relevant visualization is a workflow diagram illustrating its application as a chiral building block.

Caption: Role of this compound as a precursor to chiral ligands for asymmetric catalysis.

Safety and Handling

This compound is considered to have low acute toxicity, though the chemical, physical, and toxicological properties have not been exhaustively investigated.[10] It may cause an allergic skin reaction and serious eye irritation.

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Measures | Source(s) |

| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. | [10] |

| May cause an allergic skin reaction. | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. |

Handling and Storage:

-

Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as oxidizing agents.[4] Keep the container tightly closed. Recommended storage temperature is between 2-8 °C.[1]

-

Handling: Use personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a lab coat.[10] Handle in a well-ventilated area or under a fume hood to avoid dust formation and inhalation.[10]

-

First Aid: In case of contact, wash skin with plenty of soap and water. For eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth with water and consult a physician.[10]

Conclusion

This compound is a cornerstone chiral building block with significant applications in pharmaceutical development, polymer science, and asymmetric catalysis. Its well-defined stereochemistry and versatile reactivity provide a reliable platform for the synthesis of complex, high-value molecules. This guide has summarized its key properties, provided detailed experimental context, and highlighted its primary applications, offering a valuable resource for professionals in the chemical sciences. The continued exploration of this and similar chiral intermediates will undoubtedly fuel further innovation in drug discovery and materials science.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. Preparation of 1,4-cyclohexanedimethanol by selective hydrogenation of a waste PET monomer bis(2-hydroxyethylene terephthalate) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. CN103724238A - Preparation method of (1R, 2R)-1, 2-cyclohexanedimethanol diaryl sulphonate - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. Workup [chem.rochester.edu]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

An In-depth Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1R,2R)-1,2-Cyclohexanedimethanol, a chiral diol of significant interest in the pharmaceutical and fine chemical industries. This document details its chemical identity, physical and chemical properties, synthesis and purification protocols, and its primary applications, with a focus on its role as a key building block in the synthesis of complex molecules.

Chemical Identity and Synonyms

This compound is a C2-symmetric chiral diol. Its rigid cyclohexane backbone and stereochemically defined hydroxymethyl groups make it a valuable precursor in asymmetric synthesis.

Synonyms:

-

(1R,2R)-1,2-Bis(hydroxymethyl)cyclohexane

-

(1R,2R)-Cyclohexane-1,2-diyldimethanol

-

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol

-

(1R-trans)-1,2-Cyclohexanedimethanol

-

(R,R)-trans-1,2-bis-hydroxymethyl-cyclohexane

-

trans-1,2-Cyclohexanedimethanol

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| CAS Number | 65376-05-8 | [1][2] |

| Molecular Formula | C₈H₁₆O₂ | [1][2] |

| Molecular Weight | 144.21 g/mol | [2] |

| Appearance | White to off-white crystalline powder or solid | [1][2] |

| Melting Point | 63-67 °C | [3] |

| Boiling Point | 270 °C | [3] |

| Density | 1.004 g/cm³ | [3] |

| Flash Point | 129 °C | [3] |

| Solubility | Soluble in water and most organic solvents. Slightly soluble in Chloroform and Methanol. | [2] |

| pKa | 14.75 ± 0.10 (Predicted) | |

| Refractive Index | 1.471 | [3] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) The ¹H NMR spectrum is expected to show complex multiplets for the cyclohexane ring protons and distinct signals for the hydroxymethyl protons. The chemical shifts and coupling constants would be indicative of the trans relationship of the substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Due to the molecule's C2 symmetry, the ¹³C NMR spectrum should display four signals: one for the two equivalent hydroxymethyl carbons, one for the two equivalent carbons of the cyclohexane ring bearing the hydroxymethyl groups, and two for the remaining pairs of equivalent methylene carbons in the cyclohexane ring.

IR (Infrared) Spectroscopy The IR spectrum will be characterized by a strong, broad absorption band in the region of 3200-3500 cm⁻¹, corresponding to the O-H stretching of the hydroxyl groups. C-H stretching vibrations for the cyclohexane and methylene groups are expected in the 2850-3000 cm⁻¹ region. The C-O stretching vibration should appear in the 1000-1200 cm⁻¹ range.

MS (Mass Spectrometry) The mass spectrum of this compound under electron ionization would likely show a weak or absent molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for alcohols include the loss of water (M-18), leading to a peak at m/z 126, and alpha-cleavage.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the reduction of its corresponding dicarboxylic acid. The following is a representative experimental protocol based on procedures described in the literature.

Synthesis of this compound

Reaction: Reduction of (1R,2R)-1,2-Cyclohexanedicarboxylic Acid

Materials:

-

(1R,2R)-1,2-Cyclohexanedicarboxylic acid

-

Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

-

Aqueous acid solution (for workup, e.g., dilute HCl)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

A solution of (1R,2R)-1,2-cyclohexanedicarboxylic acid in an anhydrous solvent is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

-

The reducing agent is carefully added to the reaction mixture. If using LiAlH₄, it is typically added portion-wise as a solid or as a solution in an anhydrous solvent. If using BH₃·THF, it is added dropwise via the addition funnel. The reaction is often performed at 0 °C initially and then allowed to warm to room temperature or heated to reflux to ensure complete reaction.

-

The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material.

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by an aqueous acid solution at 0 °C to neutralize the excess reducing agent and hydrolyze the intermediate complexes.

-

The product is extracted from the aqueous layer with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization:

-

The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes).

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Applications in Drug Development

This compound is a crucial chiral building block in the pharmaceutical industry. Its primary application is as a key intermediate in the synthesis of the atypical antipsychotic drug, Lurasidone. The stereochemistry of this diol is essential for establishing the correct stereochemistry of the final active pharmaceutical ingredient, which is critical for its therapeutic efficacy and safety profile.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Role in Lurasidone Synthesis

The following diagram illustrates the logical relationship of this compound as a key intermediate in the multi-step synthesis of Lurasidone.

Caption: Role of this compound in Lurasidone synthesis.

Safety Information

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier. This product is intended for research and development purposes only and is not for drug, household, or other uses.

References

Spectroscopic Analysis of (1R,2R)-1,2-Cyclohexanedimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (1R,2R)-1,2-Cyclohexanedimethanol, a chiral diol of significant interest in asymmetric synthesis and materials science. The document outlines expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

Introduction

This compound is a C2-symmetric chiral building block. Its stereochemically defined structure makes it a valuable component in the synthesis of chiral ligands, auxiliaries, and polymers. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemical integrity of this compound. This guide summarizes the key spectroscopic data and methodologies relevant to its analysis. The compound exists as a white solid at room temperature with a molecular formula of C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1]

Spectroscopic Data

The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of this compound. These values are based on general principles of spectroscopy and data from analogous compounds.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.4 - 3.7 | m | 4H | -CH₂OH |

| ~ 1.6 - 1.8 | m | 2H | -CH-CH₂OH |

| ~ 1.2 - 1.5 | m | 8H | Cyclohexyl ring protons |

| Variable | br s | 2H | -OH |

Note: The chemical shifts and multiplicities are estimations and can vary based on solvent and concentration.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Assignment |

| ~ 65 - 70 | -CH₂OH |

| ~ 40 - 45 | -CH-CH₂OH |

| ~ 25 - 35 | Cyclohexyl ring carbons |

Note: Due to the symmetry of the molecule, four distinct signals are expected for the cyclohexane ring carbons.

IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 2980 - 2850 | Strong | C-H stretch (alkane) |

| 1470 - 1440 | Medium | C-H bend (alkane) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

Detailed methodologies for acquiring NMR and IR spectra are crucial for reproducibility and accuracy.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of an internal reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Filtration: Filter the sample solution through a small plug of glass wool packed in a Pasteur pipette directly into a clean, dry NMR tube. This removes any particulate matter that could degrade the quality of the spectrum.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra at a suitable magnetic field strength (e.g., 300 or 500 MHz). Standard acquisition parameters are typically used, with adjustments made to optimize signal-to-noise and resolution. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon atom.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR accessory.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure arm to press the sample firmly and evenly against the crystal surface to ensure good contact.

-

Data Acquisition: Collect the infrared spectrum. Typically, a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is recorded as absorbance or transmittance versus wavenumber (in cm⁻¹).

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) to remove all traces of the sample.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of (1R,2R)-1,2-Cyclohexanedimethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (1R,2R)-1,2-Cyclohexanedimethanol in various organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature for the (1R,2R) stereoisomer, this document presents qualitative information for the target compound, alongside quantitative data for the related structural isomer, 1,4-Cyclohexanedimethanol, to provide a contextual reference. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a chiral diol with a cyclohexane backbone. Its stereospecific structure and the presence of two primary hydroxyl groups make it a valuable building block in the synthesis of pharmaceuticals and specialty polymers. The solubility of this compound is a critical parameter for its application in various chemical processes, including reaction kinetics, purification, and formulation development.

Solubility Data

Qualitative Solubility of this compound

General qualitative assessments indicate that this compound is slightly soluble in chloroform and methanol.[1] It is also described as being soluble in water and most organic solvents.[2]

Quantitative Solubility of 1,4-Cyclohexanedimethanol (Structural Isomer)

To provide a quantitative perspective, the following table summarizes the solubility of the structural isomer, 1,4-Cyclohexanedimethanol. It is crucial to note that these values are for a different isomer and should be considered as an approximation for this compound, as solubility can be significantly influenced by stereochemistry. The commercial form of 1,4-Cyclohexanedimethanol is typically a mixture of cis and trans isomers.[3]

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | Miscible | [4] |

| Methanol | Not Specified | Miscible | [4] |

| Alcohols | Not Specified | Miscible | [4] |

| Ketones | Not Specified | Soluble | [4] |

| Benzene | 20 | 1.1 g / 100 g solvent | |

| Trichloromethane | 20 | 5.7 g / 100 g solvent | |

| Aliphatic Hydrocarbons | Not Specified | Almost Insoluble | [4] |

| Ether | Not Specified | Almost Insoluble | [4] |

Disclaimer: The data presented in this table is for 1,4-Cyclohexanedimethanol, not this compound. This information is provided for estimation purposes only.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound in specific solvents, the following established methods are recommended.

Shake-Flask Method

The shake-flask method is a widely used technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the desired organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid by filtration (using a filter that does not interact with the solvent or solute) or centrifugation.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy (if the compound has a chromophore or can be derivatized).

-

Calculation: The solubility is then expressed in appropriate units (e.g., g/100 mL, mol/L).

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that relies on weighing the solute dissolved in a known mass of solvent.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of this compound to the solvent and allowing it to equilibrate at a constant temperature, similar to the shake-flask method.

-

Sample Withdrawal: A known mass of the clear, saturated supernatant is carefully withdrawn and transferred to a pre-weighed, empty container (e.g., an evaporating dish).

-

Solvent Evaporation: The solvent is completely evaporated from the sample under controlled conditions (e.g., in an oven at a temperature below the decomposition point of the solute) until a constant weight of the dried solute is achieved.

-

Weighing: The container with the dried solute is cooled in a desiccator and then weighed.

-

Calculation: The mass of the dissolved solute is the difference between the final weight and the initial weight of the empty container. The mass of the solvent is the difference between the weight of the saturated solution and the weight of the dissolved solute. The solubility is then calculated as the mass of solute per mass of solvent (e.g., g/100 g solvent) and can be converted to other units if the density of the solvent is known.

Caption: Workflow for the Gravimetric Solubility Determination Method.

Conclusion

References

An In-depth Technical Guide to the Physicochemical Properties of (1R,2R)-1,2-Cyclohexanedimethanol

For Researchers, Scientists, and Drug Development Professionals

(1R,2R)-1,2-Cyclohexanedimethanol, a versatile chiral diol, serves as a critical building block in various facets of chemical synthesis, from polymer production to pharmaceutical intermediates.[1] Its stereochemistry and bifunctional nature make it a valuable component in the development of complex molecules where precise three-dimensional arrangement is paramount.[1] This guide provides a detailed overview of its melting and boiling points, outlines the experimental protocols for their determination, and presents logical workflows relevant to these analytical procedures.

Core Physicochemical Data

The melting and boiling points of this compound are key identifiers and indicators of purity. The data compiled from various sources are presented below. It is important to note that the boiling point can vary significantly with ambient pressure.

| Property | Value | Conditions |

| Melting Point | 63 - 67 °C | Atmospheric Pressure |

| 65 °C | Atmospheric Pressure | |

| Boiling Point | 270 °C | Atmospheric Pressure[2][3] |

| 113 °C | 0.2 mmHg (Vacuum)[1][4] |

Experimental Protocols

While specific experimental reports detailing the determination of these exact values for this compound are not publicly available, standardized methodologies for organic compounds are well-established. The following protocols are based on general and widely accepted laboratory practices for determining the melting and boiling points of crystalline organic solids.

1. Melting Point Determination via Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase.[5] For a pure substance, this transition occurs over a very narrow range, typically 0.5-1.0°C.[6] The presence of impurities generally causes a depression of the melting point and a broadening of the melting range.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder to collect a sample.[7] The tube is then tapped gently on a hard surface, or a long glass tube is used to drop the capillary through, to pack the sample tightly into the sealed end.[5][7] The packed sample should be approximately 1-3 mm high.[5][7]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp device or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).[5] If using a Thiele tube, the capillary is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb.[8]

-

Measurement:

-

The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.[7]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.

-

-

Purity Assessment: A sharp melting range (e.g., 65-66°C) is indicative of high purity, whereas a broad range (e.g., 62-66°C) suggests the presence of impurities.[6]

2. Boiling Point Determination via Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] This property is crucial for purification by distillation and as an indicator of a substance's identity and purity.

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head (still head), a condenser, a thermometer, and a receiving flask. The this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned in the distillation head so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Measurement:

-

The liquid is heated gently.

-

As the liquid boils, the vapor rises, and the temperature on the thermometer will climb and then stabilize.

-

The constant temperature observed during the collection of the first few drops of distillate is recorded as the boiling point.[8]

-

It is critical to record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.[6] For high-boiling-point compounds like this, determination under reduced pressure (vacuum distillation) is common to prevent decomposition, which accounts for the significantly lower boiling point observed at 0.2 mmHg.[1][4]

-

Visualized Workflows and Relationships

To further clarify the concepts and procedures discussed, the following diagrams, generated using the DOT language, illustrate key workflows and logical principles.

Caption: Workflow for Melting Point Determination.

Caption: Logical Relationship between Purity and Melting Point.

Caption: Workflow for Boiling Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 65376-05-8 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. m.youtube.com [m.youtube.com]

A Technical Guide to (1R,2R)-1,2-Cyclohexanedimethanol for Researchers and Drug Development Professionals

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol that serves as a critical building block in modern organic synthesis, particularly in the pharmaceutical and polymer industries. Its rigid cyclohexane backbone and defined stereochemistry make it an invaluable precursor for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of its commercial availability, key applications, experimental protocols, and safety information to support researchers, scientists, and drug development professionals in their work.

Commercial Suppliers and Specifications

A variety of chemical suppliers offer this compound, with purities and specifications suitable for both research and industrial applications. When sourcing this chemical, it is crucial to consider factors such as purity, isomeric excess, and impurity profiles to ensure the success of subsequent synthetic steps.

Below is a comparative table of typical specifications from various commercial suppliers.

| Specification | Typical Value | Notes |

| CAS Number | 65376-05-8 | - |

| Molecular Formula | C₈H₁₆O₂ | - |

| Molecular Weight | 144.21 g/mol | - |

| Appearance | White to off-white crystalline powder or solid | [1][2] |

| Purity (GC) | ≥98.0% | A minimum purity of 98.0% is commonly offered.[2][3] |

| Melting Point | 63-67 °C | [1] |

| Boiling Point | 113 °C @ 0.2 mmHg | [1] |

| Optical Rotation | [α]²⁰/D +16° to +20° (c=1 in toluene) | [1] |

| Loss on Drying | ≤1.0% | Indicates the amount of volatile matter.[3] |

| Acid Impurities | ≤0.2% | Important for reactions sensitive to acidic conditions.[3] |

| Enantiomeric Impurities | ≤0.5% | Crucial for maintaining stereochemical integrity in asymmetric synthesis.[3] |

Key Commercial Suppliers:

-

Chem-Impex[1]

-

JIGS Chemical Limited[5]

-

TCI America[6]

-

Home Sunshine Pharma[2]

-

BLDpharm[7]

-

Henan Fengda Chemical Co.,Ltd.[8]

-

Jinan Million Pharmaceutical Co., Lt[9]

Applications in Synthesis

The primary application of this compound lies in its use as a chiral building block in asymmetric synthesis.[10][11][12] Its C₂-symmetric structure is particularly advantageous for the synthesis of ligands for asymmetric catalysis and as a precursor for chiral drugs.

Pharmaceutical Intermediate: Synthesis of Lurasidone

A prominent application of this compound is in the industrial synthesis of the atypical antipsychotic drug, Lurasidone.[13] The chirality of the diol is transferred to the final drug molecule, which is essential for its pharmacological activity. The synthesis typically involves the conversion of the diol to a bismesylate intermediate.

Below is a generalized workflow for the initial steps in the synthesis of Lurasidone, starting from this compound.

Workflow for the initial stage of Lurasidone synthesis.

Polymer Synthesis

This compound is also utilized in the synthesis of polyesters and polyurethanes.[1] Its incorporation into the polymer backbone can enhance properties such as thermal stability, rigidity, and durability due to the cyclic nature of the diol.

Experimental Protocols

Synthesis of (1R,2R)-1,2-bis(methanesulfonyloxymethyl)cyclohexane (Lurasidone Intermediate)

This protocol is a generalized procedure based on methodologies found in the patent literature.

Materials:

-

This compound

-

Triethylamine or other suitable base

-

Methanesulfonyl chloride

-

Anhydrous dichloromethane or other suitable aprotic solvent

-

Ice bath

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine to the solution. The molar ratio of triethylamine to the diol is typically in the range of 2.2 to 2.5 equivalents.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (approximately 2.1 to 2.3 molar equivalents) to the cooled solution, maintaining the temperature at or below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or chromatography.

Purity Analysis via HPLC after Derivatization

As this compound lacks a strong UV chromophore, its purity and enantiomeric excess are often determined by HPLC after derivatization.[13] A common derivatizing agent is benzoyl chloride.

Derivatization Procedure:

-

Dissolve this compound in a suitable solvent such as dichloromethane.

-

Add a base (e.g., triethylamine) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Add benzoyl chloride (at least 2 molar equivalents) to the mixture, typically at a reduced temperature (e.g., 0-10 °C).

-

Allow the reaction to proceed until completion.

-

The resulting dibenzoate derivative can then be analyzed by chiral HPLC to determine the enantiomeric excess.

Signaling Pathways

It is important to note that this compound is a chiral synthetic building block and not a pharmacologically active molecule. Therefore, it is not directly involved in biological signaling pathways. Its significance in drug development is as a precursor that imparts the necessary stereochemistry to the final active pharmaceutical ingredient (API), such as Lurasidone, which in turn interacts with specific biological targets and signaling pathways.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting.[14][15][16]

Hazard Identification:

-

While some safety data sheets indicate it is not a hazardous substance, others may classify it with specific hazards.[14] Always consult the specific SDS from the supplier.

First Aid Measures:

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[14]

-

In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[14]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

-

If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[14]

Handling and Storage:

-

Handling: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[14]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

Personal Protective Equipment:

-

Eye/face protection: Safety glasses with side-shields conforming to appropriate standards.

-

Skin protection: Handle with gloves. Gloves must be inspected prior to use.

-

Respiratory protection: For nuisance exposures, use a particle respirator. For higher-level protection, use a respirator with appropriate cartridges.[14]

Below is a diagram outlining the general safety precautions for handling this compound.

General safety precautions for handling chemicals.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex organic molecules, with significant applications in the pharmaceutical and polymer industries. A thorough understanding of its commercial availability, specifications, and appropriate handling procedures is essential for its effective and safe utilization in research and development. This guide provides a comprehensive overview to assist scientists and professionals in leveraging the unique properties of this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 65376-05-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. jigspharma.com [jigspharma.com]

- 6. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. 65376-05-8|(1R,2R)-Cyclohexane-1,2-diyldimethanol|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. echemi.com [echemi.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. york.ac.uk [york.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. CN107688069B - Method for detecting (1R,2R) -cyclohexane-1, 2-dimethanol - Google Patents [patents.google.com]

- 14. capotchem.cn [capotchem.cn]

- 15. kmpharma.in [kmpharma.in]

- 16. fishersci.co.uk [fishersci.co.uk]

The Cornerstone of Chirality: An In-depth Technical Guide to the Role of (1R,2R)-1,2-Cyclohexanedimethanol in Asymmetric Synthesis

Introduction

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Chiral molecules, existing as non-superimposable mirror images, often exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize one enantiomer over the other is a critical challenge. (1R,2R)-1,2-Cyclohexanedimethanol and its derivatives have emerged as a versatile and powerful scaffold in the toolkit of synthetic chemists for achieving high levels of stereocontrol in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the role of this C2-symmetric diol and its derivatives as chiral auxiliaries and ligands in asymmetric synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction workflows and catalytic cycles.

From a Simple Diol to a Privileged Scaffold

This compound, with its rigid cyclohexane backbone and two stereogenic centers, provides a well-defined and predictable chiral environment. While it can be used directly in some applications, its true potential is often unlocked through its conversion to more elaborate chiral ligands and auxiliaries. A key derivative is (1R,2R)-diaminocyclohexane, which serves as a foundational building block for a multitude of highly effective chiral catalysts. The C2-symmetry of these derivatives is a significant advantage in asymmetric catalysis as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivity.

Applications in Asymmetric Catalysis

Ligands derived from the this compound scaffold have been successfully employed in a variety of metal-catalyzed asymmetric reactions. The steric and electronic properties of these ligands can be fine-tuned through modification of the substituents on the nitrogen or oxygen atoms, allowing for optimization for specific transformations.

Asymmetric Epoxidation

One of the most prominent applications of this chiral scaffold is in the Jacobsen-Katsuki asymmetric epoxidation of unfunctionalized olefins. The catalyst, a manganese-salen complex derived from (1R,2R)-diaminocyclohexane, is renowned for its ability to deliver an oxygen atom to a prochiral alkene with high enantioselectivity.

Quantitative Data for Jacobsen-Katsuki Epoxidation

| Entry | Olefin | Yield (%) | ee (%) |

| 1 | cis-β-Methylstyrene | >98 | 92 |

| 2 | cis-Stilbene | 97 | >98 |

| 3 | 1,2-Dihydronaphthalene | 89 | 97 |

| 4 | Indene | 90 | 88 |

| 5 | 2,2-Dimethylchromene | 96 | 97 |

Experimental Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (Jacobsen's Ligand)

-

Resolution of racemic 1,2-diaminocyclohexane: L-(+)-tartaric acid (0.1 mol) is dissolved in distilled water (40 mL). Racemic 1,2-diaminocyclohexane (0.2 mol) is added portion-wise, controlling the exothermic reaction. Glacial acetic acid (10 mL) is then added. The mixture is cooled, and the precipitated (R,R)-1,2-cyclohexanediamine L-tartrate is collected by filtration, washed, and dried. The free (R,R)-diamine is obtained by treatment with NaOH and extraction.

-

Schiff Base Condensation: The resolved (R,R)-1,2-diaminocyclohexane (11.2 mmol) and potassium carbonate (22.6 mmol) are dissolved in a mixture of water (15 mL) and absolute ethanol (60 mL). The solution is heated to reflux. A solution of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (22.5 mmol) in ethanol (25 mL) is added dropwise. The mixture is refluxed for 2 hours.

-

Isolation: After reflux, distilled water (15 mL) is added, and the mixture is slowly cooled to below 5°C. The resulting yellow precipitate is collected by vacuum filtration, washed with cold ethanol, and then dissolved in dichloromethane. The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the solid yellow ligand.[1]

Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst

-

Complexation: The (R,R)-Jacobsen's Ligand (1.0 g) is suspended in absolute ethanol (25 mL) and heated to reflux for 20 minutes.

-

Manganese Addition: Manganese(II) acetate tetrahydrate (2.0 equivalents) is added in one portion, and the mixture is refluxed for an additional 30 minutes.

-

Oxidation and Isolation: Air is bubbled through the solution at a slow rate while cooling to room temperature. Lithium chloride (2.0 equivalents) is added, and the mixture is stirred for 30 minutes. The resulting dark brown solid is collected by vacuum filtration, washed with cold ethanol, and dried to yield the manganese(III) complex.

Caption: Synthetic workflow for Jacobsen's Ligand and Catalyst.

Caption: Catalytic cycle of the Jacobsen asymmetric epoxidation.

Asymmetric Michael Addition

Derivatives of (1R,2R)-diaminocyclohexane have also proven to be effective organocatalysts for the asymmetric Michael addition, a key carbon-carbon bond-forming reaction. Thiourea-based catalysts incorporating this chiral scaffold can activate both the nucleophile and the electrophile through hydrogen bonding, leading to high yields and enantioselectivities.

Quantitative Data for Asymmetric Michael Addition

| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Yield (%) | ee (%) |

| 1 | Acetylacetone | β-Nitrostyrene | 5 | 99 | 90 |

| 2 | Acetylacetone | 4-Chloro-β-nitrostyrene | 5 | 98 | 88 |

| 3 | Acetylacetone | 4-Methoxy-β-nitrostyrene | 5 | 99 | 92 |

| 4 | Acetylacetone | 2-Nitro-β-nitrostyrene | 5 | 95 | 85 |

| 5 | Cyclohexanone | β-Nitrostyrene | 10 | 92 | 94 |

Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

-

Reaction Setup: To a solution of the chiral calix[2]thiourea cyclohexanediamine catalyst (5 mol%) in a mixture of toluene (0.32 mL) and water (0.16 mL) is added β-nitrostyrene (0.5 mmol).

-

Addition of Nucleophile: Acetylacetone (1.0 mmol) is then added to the reaction mixture.

-

Reaction and Workup: The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired Michael adduct.

Asymmetric Aldol Reaction

The aldol reaction is a fundamental tool for the construction of β-hydroxy carbonyl compounds. Chiral auxiliaries and organocatalysts derived from the (1R,2R)-cyclohexane backbone can effectively control the stereochemical outcome of this transformation. For instance, (1R,2R)-diaminocyclohexane itself can act as an organocatalyst in the presence of an acid co-catalyst.

Quantitative Data for Asymmetric Aldol Reaction

| Entry | Aldehyde | Ketone | dr (anti:syn) | Yield (%) | ee (%) (anti) |

| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | >20:1 | 75 | 93 |

| 2 | 4-Chlorobenzaldehyde | Cyclohexanone | >20:1 | 72 | 90 |

| 3 | Benzaldehyde | Cyclohexanone | 19:1 | 68 | 88 |

| 4 | 4-Nitrobenzaldehyde | Cyclopentanone | 15:1 | 70 | 91 |

Experimental Protocol: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone

-

Catalyst Preparation: In a reaction vessel, (1R,2R)-diaminocyclohexane (0.02 mmol) and an appropriate organic acid co-catalyst (e.g., hexanedioic acid, 0.02 mmol) are dissolved in a mixture of methanol and water.

-

Reaction: 4-Nitrobenzaldehyde (0.2 mmol) and cyclohexanone (2.0 mmol) are added to the catalyst solution. The mixture is stirred at room temperature until the reaction is complete as monitored by TLC.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by flash chromatography to yield the enantioenriched β-hydroxy ketone.

Conclusion

This compound, primarily through its diamine derivative, provides a robust and versatile platform for the design of highly effective chiral ligands and auxiliaries. The rigid, C2-symmetric backbone of this scaffold allows for excellent stereochemical control in a wide range of important asymmetric transformations, including epoxidations, Michael additions, and aldol reactions. The ability to systematically modify the ligand structure enables the optimization of catalysts for specific substrates and reactions, leading to high yields and enantioselectivities. As the demand for enantiomerically pure compounds continues to grow, the importance of foundational chiral building blocks like this compound in both academic research and industrial applications is set to increase. Future work will likely focus on the development of novel, more efficient catalysts derived from this scaffold and their application in an even broader array of asymmetric synthetic methodologies.

References

A Guide to C2-Symmetric Chiral Diols in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

C2-symmetric chiral diols are a critical class of ligands in modern asymmetric catalysis, enabling the precise synthesis of enantiomerically pure compounds.[1] Their unique stereochemical properties, arising from a C2 rotational axis of symmetry, create a well-defined chiral environment that effectively controls the stereochemical outcome of a wide range of chemical transformations.[2] This technical guide provides an in-depth overview of the most prominent C2-symmetric chiral diols, including BINOL, TADDOL, and VANOL/VAPOL, with a focus on their applications in asymmetric catalysis, supported by quantitative data and detailed experimental protocols. This resource is intended to assist researchers, scientists, and drug development professionals in leveraging these powerful tools for their synthetic challenges.

Core Concepts of C2-Symmetric Chiral Diols

The efficacy of C2-symmetric chiral diols in asymmetric catalysis stems from their ability to form well-defined and predictable chiral environments around a metal center. This is achieved through their unique structural features, characterized by a C2 rotational axis of symmetry. This symmetry reduces the number of possible diastereomeric transition states, leading to higher enantioselectivity in chemical reactions.

The selection of a specific C2-symmetric diol is crucial and depends on the nature of the transformation. The structural and electronic properties of the diol, such as the dihedral angle of biaryl systems or the steric bulk of substituents, play a significant role in determining the outcome of the reaction.

Prominent C2-Symmetric Chiral Diols: A Comparative Overview

The following sections delve into the synthesis and application of three major classes of C2-symmetric chiral diols: BINOL, TADDOL, and VANOL/VAPOL.

(R)- & (S)-1,1'-Bi-2-naphthol (BINOL)

BINOL is one of the most widely used C2-symmetric chiral diols, valued for its axial chirality arising from restricted rotation around the C-C bond connecting the two naphthalene rings.[2] This structural feature has proven exceptionally effective in inducing high levels of enantioselectivity in a variety of reactions.[2]

Key Applications:

-

Diels-Alder Reactions: BINOL-derived Lewis acids are highly effective catalysts for enantioselective Diels-Alder reactions.[2]

-

Aldol Reactions: Asymmetric aldol reactions, crucial for forming carbon-carbon bonds, are efficiently catalyzed by BINOL-metal complexes.[2]

-

Ene Reactions: The catalytic asymmetric ene reaction, particularly the carbonyl-ene reaction, provides a direct route to chiral homoallylic alcohols.[2]

Quantitative Data for BINOL Derivatives in Asymmetric Catalysis:

| Reaction Type | Catalyst/Reagents | Substrate 1 | Substrate 2 | Yield (%) | ee (%) | dr (anti:syn) | Reference |

| Diels-Alder | (R)-BINOL-TiCl₂ | Cyclopentadiene | Methacrolein | 95 | 94 (exo) | >99:1 | [2] |

| Aldol | (S)-BINOL-La-Li complex | Acetophenone | Benzaldehyde | 85 | 92 | - | [2] |

| Ene Reaction | (R)-BINOL-AlEt₃ | - | Methylcitronellal | 90 | 90 | 99:1 (trans:cis) | [2] |

| Ethylation of Aldehydes | (R)-Adamantyl-BINOL/[Ti]/[Zn] | Benzaldehyde | Diethylzinc | >99 | 99 | - | [3] |

| Oxidative Coupling | CuCl₂/(-)-sparteine | 2-naphthol | 3-(methoxycarbonyl)-2-naphthol | 41 | 32 | - | [4] |

α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs)

TADDOLs are another important class of "privileged" chiral ligands derived from tartaric acid. Their C2-symmetric backbone, featuring two diarylhydroxymethyl groups, creates a well-defined chiral pocket that has been successfully utilized in a multitude of asymmetric transformations.[2]

Key Applications:

-